molecular formula C9H11N5O3 B12801385 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R-(2alpha,3beta,4alpha))- CAS No. 136459-40-0

2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R-(2alpha,3beta,4alpha))-

Cat. No.: B12801385
CAS No.: 136459-40-0
M. Wt: 237.22 g/mol
InChI Key: YUKWAKMMRXYSTG-NVMQTXNBSA-N
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Description

2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R-(2alpha,3beta,4alpha))- is a complex organic compound known for its unique structure and significant biological activity. This compound features an oxetane ring, a purine base, and multiple hydroxyl groups, making it a valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R-(2alpha,3beta,4alpha))- typically involves multi-step organic reactions. One common method starts with the preparation of the oxetane ring, followed by the introduction of the purine base and hydroxyl groups. Key steps include:

    Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving epoxides and aldehydes under acidic or basic conditions.

    Attachment of the Purine Base: The purine base can be introduced via nucleophilic substitution reactions, where the amino group of the purine attacks an electrophilic carbon on the oxetane ring.

    Hydroxylation: Hydroxyl groups are typically introduced through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R-(2alpha,3beta,4alpha))- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group on the purine base can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biology, the compound’s purine base is of particular interest due to its similarity to nucleotides, making it a valuable tool for studying DNA and RNA interactions, enzyme mechanisms, and cellular processes.

Medicine

Medically, the compound has potential applications in antiviral and anticancer therapies. Its ability to interact with nucleic acids and enzymes makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R-(2alpha,3beta,4alpha))- involves its interaction with molecular targets such as nucleic acids and enzymes. The purine base allows it to mimic natural nucleotides, enabling it to interfere with DNA and RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. Additionally, the hydroxyl groups can form hydrogen bonds with various biomolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Oxetanocin: Another oxetane-containing nucleoside with antiviral properties.

    Ribavirin: An antiviral drug with a similar purine structure.

Uniqueness

Compared to these compounds, 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R-(2alpha,3beta,4alpha))- stands out due to its unique combination of an oxetane ring and multiple hydroxyl groups. This structure provides enhanced stability, reactivity, and potential for diverse chemical modifications, making it a versatile tool in scientific research and industrial applications.

Properties

CAS No.

136459-40-0

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

(2R,3R,4R)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)oxetan-3-ol

InChI

InChI=1S/C9H11N5O3/c10-7-5-8(12-2-11-7)14(3-13-5)9-6(16)4(1-15)17-9/h2-4,6,9,15-16H,1H2,(H2,10,11,12)/t4-,6-,9-/m1/s1

InChI Key

YUKWAKMMRXYSTG-NVMQTXNBSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H](O3)CO)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(O3)CO)O)N

Origin of Product

United States

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